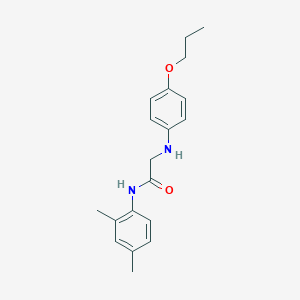![molecular formula C20H14F6N2O2 B284891 Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)
Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a quinoline derivative that contains a trifluoromethyl group, which makes it highly lipophilic and enhances its biological activity.
作用機序
The mechanism of action of Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate is complex and involves multiple pathways. In the case of metal ion detection, this molecule binds to copper ions through coordination bonds, which leads to a conformational change and subsequent fluorescence emission. In the case of cancer treatment, Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate has been shown to have several biochemical and physiological effects. In the case of metal ion detection, this molecule has high selectivity and sensitivity towards copper ions, making it a useful tool for studying copper homeostasis in cells. In the case of cancer treatment, Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate has been shown to induce apoptosis in cancer cells without affecting normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate in lab experiments include its high selectivity and sensitivity towards copper ions, its ability to induce apoptosis in cancer cells, and its potential as a fluorescent probe for imaging applications. However, the limitations of using this molecule include its high lipophilicity, which can affect its solubility in aqueous solutions, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate. One area of interest is the development of new metal ion sensors and imaging agents based on this molecule. Another area of research is the optimization of the synthesis method to produce higher yields and purity of Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate. Additionally, the potential of this molecule as a cancer therapy adjuvant and its mechanism of action need to be further investigated.
合成法
The synthesis of Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate involves a multi-step process that starts with the reaction of 3-nitrobenzoic acid with trifluoroacetic acid to form the corresponding trifluoroacetate. This intermediate is then converted into 3-(trifluoromethyl)aniline, which is further reacted with 8-chloro-4-(ethoxycarbonyl)quinoline to yield the desired product. This synthesis method has been optimized to produce high yields of Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate with excellent purity.
科学的研究の応用
Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. This molecule has been shown to selectively bind to copper ions and emit strong fluorescence, making it a promising candidate for the development of new sensors and imaging agents.
In addition, Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate has also been investigated for its anticancer properties. Studies have shown that this molecule can inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Furthermore, it has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant for cancer treatment.
特性
分子式 |
C20H14F6N2O2 |
|---|---|
分子量 |
428.3 g/mol |
IUPAC名 |
ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylate |
InChI |
InChI=1S/C20H14F6N2O2/c1-2-30-18(29)14-10-27-17-13(7-4-8-15(17)20(24,25)26)16(14)28-12-6-3-5-11(9-12)19(21,22)23/h3-10H,2H2,1H3,(H,27,28) |
InChIキー |
ROFAKCVCRYQKOC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(F)(F)F)C=CC=C2C(F)(F)F |
正規SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(F)(F)F)C=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284815.png)
![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284816.png)
![5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284817.png)
![N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284818.png)
![5-(3-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284819.png)

![2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate](/img/structure/B284822.png)
![5-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284823.png)
![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)
![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)


![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)